(1R)-1-(2-methylphenyl)ethan-1-ol
Overview
Description
(1R)-1-(2-methylphenyl)ethan-1-ol: is an organic compound with the molecular formula C9H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it optically active. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2-methylphenyl)acetone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of (2-methylphenyl)acetone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-methylphenyl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic medium or potassium permanganate in basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: (2-methylphenyl)acetone or (2-methylphenyl)acetic acid.
Reduction: (2-methylphenyl)ethane.
Substitution: (1R)-1-(2-methylphenyl)ethyl chloride or bromide.
Scientific Research Applications
(1R)-1-(2-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Applied in the production of fine chemicals and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism by which (1R)-1-(2-methylphenyl)ethan-1-ol exerts its effects depends on its interaction with specific molecular targets. In enzymatic reactions, the compound may act as a substrate, inhibitor, or activator, influencing the enzyme’s activity and the overall reaction pathway. The chiral nature of the compound allows it to interact selectively with other chiral molecules, leading to specific biological and chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-methylphenyl)ethan-1-ol: The enantiomer of (1R)-1-(2-methylphenyl)ethan-1-ol, differing only in the spatial arrangement of atoms.
(1R)-1-phenylethanol: Similar structure but without the methyl group on the phenyl ring.
(1R)-1-(4-methylphenyl)ethan-1-ol: Similar structure but with the methyl group in the para position.
Uniqueness
This compound is unique due to its specific chiral configuration and the position of the methyl group on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(1R)-1-(2-methylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8,10H,1-2H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCBYRLJYGORNK-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42070-90-6 | |
Record name | (1R)-1-(2-methylphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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